molecular formula C19H17N5O2S B2683406 N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872702-03-9

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2683406
CAS RN: 872702-03-9
M. Wt: 379.44
InChI Key: ZFKJFRVPDHAEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as APYSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APYSA is a sulfanylacetamide derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Pharmacokinetic Properties and Metabolic Pathways

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, commonly recognized within the context of acetaminophen (paracetamol) studies, is extensively researched for its pharmacokinetic properties and metabolic pathways. A critical aspect of scientific research focuses on understanding how compounds like acetaminophen are metabolized in the body, involving pathways such as glucuronidation, sulfation, and oxidation. These metabolic routes are crucial for determining the drug's efficacy and safety profile. Studies have highlighted the significance of genetic differences in paracetamol metabolism, suggesting a link to variable susceptibility to toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).

Toxicity and Liver Damage Mechanisms

Another significant area of application involves exploring the toxicity mechanisms and potential liver damage caused by overdose or prolonged use of acetaminophen. Research has identified N-acetyl-p-benzoquinone imine (NAPQI) as a toxic metabolite formed during acetaminophen metabolism, which plays a central role in hepatotoxicity. Understanding these mechanisms is vital for developing strategies to mitigate liver injury and improve clinical treatment outcomes (R. Tittarelli et al., 2017).

Antioxidant Properties and Clinical Applications

Furthermore, the compound's role in generating antioxidants, such as glutathione, is under investigation for its potential therapeutic applications beyond pain and fever reduction. The ability of acetaminophen metabolites to act as precursors in synthesizing hepatic glutathione highlights its importance in treating conditions associated with oxidative stress (G. Rushworth & I. Megson, 2014).

Environmental Impact and Removal Technologies

The research extends to environmental sciences, where the persistence of acetaminophen in water sources and its ecological impacts are assessed. Innovative removal strategies, including adsorption techniques and advanced oxidation processes, are being developed to eliminate acetaminophen from water, thereby reducing its environmental footprint and potential harm to aquatic life (C. Igwegbe et al., 2021).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13(25)21-15-2-4-16(5-3-15)22-18(26)12-27-19-7-6-17(23-24-19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKJFRVPDHAEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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